1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide
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Overview
Description
1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide is a synthetic organic compound with the molecular formula C18H12F5N3O. This compound is characterized by the presence of a trifluorophenyl group attached to an indole core, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide typically involves the reaction of 1-methylindole-4-carboxylic acid with 3,4,5-trifluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethyl)-1-methyl-N-(3’,4’,5’-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide
- 3-(difluoromethyl)-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide
Uniqueness
1-methyl-N-(3,4,5-trifluorophenyl)-1H-indole-4-carboxamide stands out due to its unique indole core structure, which imparts distinct chemical and biological properties. The presence of the trifluorophenyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11F3N2O |
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Molecular Weight |
304.27 g/mol |
IUPAC Name |
1-methyl-N-(3,4,5-trifluorophenyl)indole-4-carboxamide |
InChI |
InChI=1S/C16H11F3N2O/c1-21-6-5-10-11(3-2-4-14(10)21)16(22)20-9-7-12(17)15(19)13(18)8-9/h2-8H,1H3,(H,20,22) |
InChI Key |
SAXPTGIENFEJLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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